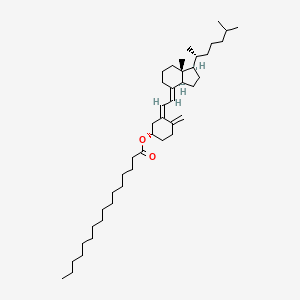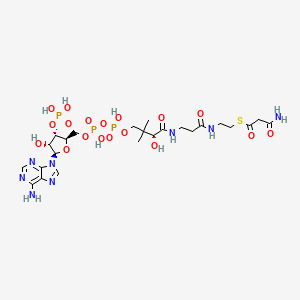
Malonamoyl-CoA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Malonamoyl-CoA is an acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of malonamic acid. It derives from a malonamic acid.
Applications De Recherche Scientifique
1. Metabolic Engineering and Biosensor Development
Malonamoyl-CoA plays a crucial role in the synthesis of compounds like fatty acids, phenylpropanoids, flavonoids, and non-ribosomal polyketides. Genetically-encoded malonyl-CoA sensors have been developed for metabolic engineering, allowing dynamic reprogramming of cell metabolism for biotechnological applications. These sensors are used to improve pathway efficiency by dynamically controlling gene expressions related to malonyl-CoA metabolism. Such advancements are critical for optimizing cell metabolism and manufacturing malonyl-CoA-derived compounds cost-effectively (Johnson et al., 2017).
2. Role in Fatty Acid Oxidation and Ketogenesis
Research on malonyl-CoA has provided insights into its role in regulating hepatic fatty acid oxidation and ketogenesis. It acts as both a precursor for fatty acid synthesis and a suppressor of fatty acid oxidation, indicating its importance in metabolic regulation (McGarry et al., 1977).
3. Mitochondrial Metabolism
Malonyl-CoA is also essential in mitochondrial metabolism. The malonyl-CoA synthetase ACSF3 generates malonyl-CoA within mitochondria, impacting metabolic efficiency. It plays a crucial role in dictating the metabolic fate of mitochondrial malonate and malonyl-CoA in mammalian metabolism (Bowman et al., 2017).
4. Synthesis of Fatty Acids and Polyketides
Malonyl-CoA is a key player in the production of fatty acids and polyketides. Dynamic regulatory networks optimized for the production of these compounds have been developed using malonyl-CoA as a carbon donor. This includes using transcriptional regulator FapR to dynamically control gene expressions involved in malonyl-CoA supply and consumption (Xu et al., 2014).
5. Synthetic Biology and Metabolic Control
Synthetic antisense RNAs have been used to down-regulate fatty acid biosynthesis, enriching malonyl-CoA in Escherichia coli, thereby improving the production of natural products like 4-hydroxycoumarin, resveratrol, and naringenin (Yang et al., 2015).
6. Signaling in Mammalian Cells
Malonyl-CoA functions as a signaling molecule in mammalian cells, participating in diverse physiological responses and systems. These include liver response to fasting, muscle tissue's fuel selection, and the hypothalamic control of appetite (Saggerson, 2008).
Propriétés
Nom du produit |
Malonamoyl-CoA |
|---|---|
Formule moléculaire |
C24H39N8O18P3S |
Poids moléculaire |
852.6 g/mol |
Nom IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-amino-3-oxopropanethioate |
InChI |
InChI=1S/C24H39N8O18P3S/c1-24(2,19(37)22(38)28-4-3-14(34)27-5-6-54-15(35)7-13(25)33)9-47-53(44,45)50-52(42,43)46-8-12-18(49-51(39,40)41)17(36)23(48-12)32-11-31-16-20(26)29-10-30-21(16)32/h10-12,17-19,23,36-37H,3-9H2,1-2H3,(H2,25,33)(H,27,34)(H,28,38)(H,42,43)(H,44,45)(H2,26,29,30)(H2,39,40,41)/t12-,17-,18-,19+,23-/m1/s1 |
Clé InChI |
KRWKKOAUSKOTIG-DVVLENMVSA-N |
SMILES isomérique |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CC(=O)N)O |
SMILES canonique |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(=O)N)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



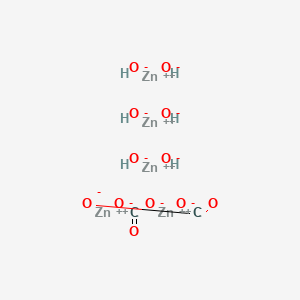
![(2R,3R,4S,5R)-2-({[(1R)-2-Hydroxy-1-phenylethyl]amino}methyl)-5-methylpyrrolidine-3,4-diol](/img/structure/B1246573.png)
![(1S,2R,6S,7R,8R,11R)-4,5,7,11-tetrahydroxy-2,7-dimethylspiro[9-oxatricyclo[6.3.1.01,5]dodecane-6,3'-oxetane]-2',10-dione](/img/structure/B1246575.png)
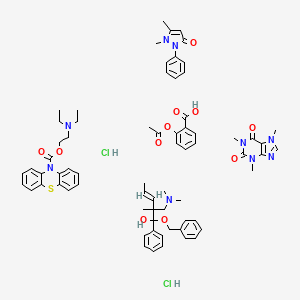
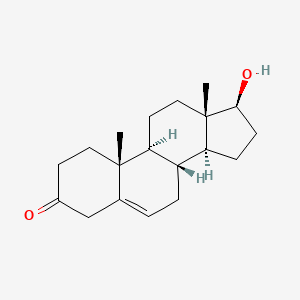
![1-[5-(3-Amino-4-hydroxy-3-methylbutyl)-1-methylpyrrol-2-yl]-4-(4-methylphenyl)butan-1-one](/img/structure/B1246579.png)
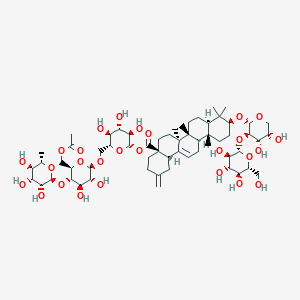

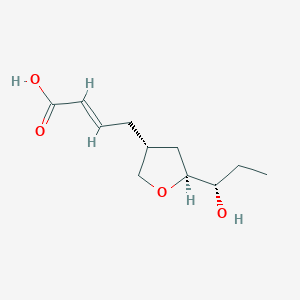
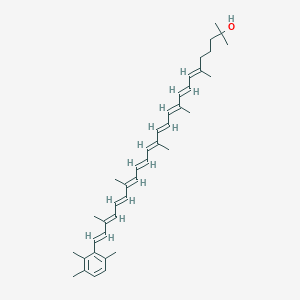
![3-[4-[[[4-chloro-3-(trifluoromethyl)anilino]-oxomethyl]amino]phenoxy]-N-methylbenzamide](/img/structure/B1246588.png)


